GNE-493 is a potent, selective, and orally available dual pan-phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitor. [] It is a synthetic small molecule developed for the treatment of cancer. [] GNE-493 is specifically designed to target the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis. [, ] This pathway is frequently dysregulated in various types of cancer, making it a significant target for therapeutic intervention. []
GNE-493 is a synthetic compound classified as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the context of lung cancer. The compound's mechanism of action involves modulating the tumor microenvironment and promoting anti-tumor immunity, making it a subject of interest in cancer research.
GNE-493 was developed as part of ongoing research into inhibitors targeting the phosphatidylinositol 3-kinase pathway, which is frequently hyperactivated in various cancers. The compound is identified by its CAS number 1033735-94-2 and has been synthesized from commercially available starting materials .
GNE-493 is classified under:
The synthesis of GNE-493 involves several key steps, typically starting from commercially available precursors. The general method includes:
The molecular structure of GNE-493 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. Key structural features include:
GNE-493 undergoes several chemical reactions that are crucial for its activity:
The mechanism of action for GNE-493 involves:
Relevant data regarding these properties are critical for understanding the compound's behavior in biological systems.
GNE-493 has several promising applications in scientific research and clinical settings:
GNE-493 (CAS 1033735-94-2) is a potent ATP-competitive inhibitor with a molecular weight of 372.44 g/mol (C₁₇H₂₀N₆O₂S) that simultaneously targets Class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR) [1]. Its pyridinyl sulfonamide core enables high-affinity binding to the ATP pockets of these kinases, with IC₅₀ values of 3.4 nM (PI3Kα), 12 nM (PI3Kβ), 16 nM (PI3Kδ), 16 nM (PI3Kγ), and 32 nM (mTOR) [1] [4]. This pan-PI3K/mTOR inhibition arises from GNE-493's interaction with conserved catalytic residues, particularly through hydrogen bonding with Val851 in PI3Kα and hydrophobic interactions with Tyr2225 in mTOR [5]. Kinase selectivity profiling across 400+ kinases revealed >100-fold selectivity for PI3K isoforms and mTOR over unrelated kinases (e.g., MAPK, CDKs), attributable to its specific recognition of the PI3K catalytic domain's hinge region [4] [5].
Table 1: Kinase Inhibition Profile of GNE-493
Target Kinase | IC₅₀ (nM) | Biological Consequence |
---|---|---|
PI3Kα | 3.4 | Suppression of oncogenic signaling |
PI3Kβ | 12 | Inhibition of platelet-derived growth factor responses |
PI3Kδ | 16 | Modulation of immune cell function |
PI3Kγ | 16 | Attenuation of inflammatory signaling |
mTOR | 32 | Blockade of protein synthesis and metabolism |
GNE-493 abrogates PI3K-dependent Akt phosphorylation at Ser473 (mediated by mTORC2) and Thr308 (via PDK1), leading to downstream dephosphorylation of mTORC1 effectors S6K1 (Thr389) and 4E-BP1 [4] [5]. In prostate cancer models (LNCaP, PC-3), 250 nM GNE-493 reduced Akt phosphorylation by >80% within 4 hours, causing G₁ cell cycle arrest and suppressed proliferation via cyclin E1 downregulation [4] [5]. Orthotopic lung cancer models demonstrated that this inhibition remodeled the tumor microenvironment (TME), increasing CD8⁺ T-cell infiltration by 3.5-fold and enhancing IFN-γ production [2]. However, matrix-attached cancer cells exhibit adaptive resistance through FOXO-dependent upregulation of Bcl-2, EGFR, and IGF1R—bypass mechanisms reversible via combinatorial targeting [8].
Table 2: Downstream Effects of Akt-mTOR Inhibition by GNE-493
Signaling Component | Change Post-GNE-493 | Functional Outcome |
---|---|---|
p-Akt (Ser473) | ↓ 80-90% | Loss of survival signaling |
p-S6K1 (Thr389) | ↓ 75-85% | Suppressed protein translation |
Cyclin E1 | ↓ 60-70% | G₁ cell cycle arrest |
CD8⁺ T-cell infiltration | ↑ 3.5-fold | Enhanced antitumor immunity |
Bcl-2/IGF1R | Adaptive ↑ | Resistance in matrix-attached cells |
GNE-493 triggers caspase-dependent apoptosis in tumor cells via mitochondrial permeabilization. In prostate cancer (priCa-1, LNCaP), it elevated caspase-3 activity by 4.2-fold and caspase-9 by 3.8-fold within 48 hours, with apoptosis blocked by z-DEVD-fmk (caspase-3 inhibitor) [4] [5]. Concurrently, it activates caspase-independent programmed necrosis through reactive oxygen species (ROS)-mediated p53 translocation to mitochondria, forming the mPTP-activating p53-CyPD-ANT1 complex [4] [7]. This dual mechanism explains why caspase inhibitors only partially rescue cell viability (50% reduction in death vs. 85% with vehicle) [5]. Additionally, GNE-493 downregulates sphingosine kinase 1 (SphK1), causing ceramide accumulation (3.1-fold increase), which further sensitizes cells to mitochondrial outer membrane permeabilization (MOMP) [4] [5].
By inhibiting mTORC1—a key suppressor of autophagy initiation—GNE-493 induces autophagosome formation, evidenced by LC3-II accumulation and p62 degradation in prostate cancer models [4] [6]. Paradoxically, it impairs autophagic flux by disrupting lysosomal acidification, as shown by reduced cathepsin B activity (40% decrease) and accumulation of undigested autolysosomes [4] [8]. This lysosomal dysfunction arises from ROS-mediated damage to V-ATPase subunits and is exacerbated by SphK1 inhibition, which compromises lysosomal membrane integrity [4] [6]. In 3D spheroid models of ovarian cancer, this disruption potentiates cell death in matrix-deprived regions by blocking stress adaptation [8].
GNE-493 generates oxidative stress via multiple mechanisms: (1) mitochondrial complex I dysfunction increases electron leakage, elevating ROS 2.8-fold; (2) depletion of glutathione (GSH) pools by 60% via SLC25A39 transporter inhibition; and (3) iron dyshomeostasis promoting Fenton reactions [3] [4] [7]. ROS overload triggers lipid peroxidation (4-HNE levels ↑ 3.5-fold) and opens the mitochondrial permeability transition pore (mPTP) by oxidizing cysteine residues in cyclophilin D (CyPD) [4] [7]. This collapses mitochondrial membrane potential (ΔΨm ↓ 70%), releasing cytochrome c and AIF into the cytosol [7] [9]. Drp1 phosphorylation at Ser616 further amplifies mitochondrial fission, segregating damaged organelles for clearance—though in cancer cells, this process is overwhelmed, committing cells to death [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1